molecular formula C11H17Br B2793279 8-(Bromomethyl)dispiro[3.1.36.14]decane CAS No. 182876-26-2

8-(Bromomethyl)dispiro[3.1.36.14]decane

Cat. No. B2793279
CAS RN: 182876-26-2
M. Wt: 229.161
InChI Key: IBCDLDKLQLLKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Bromomethyl)dispiro[3.1.36.14]decane is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications in various fields. This compound is a member of the spirocyclic family of compounds and is known for its ability to interact with biological systems, making it a promising candidate for use in drug development and other biomedical applications.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)dispiro[3.1.36.14]decane involves its ability to interact with biological systems, particularly with enzymes and proteins involved in cellular signaling pathways. Studies have shown that this compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately inducing cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In neurological research, this compound has been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(Bromomethyl)dispiro[3.1.36.14]decane in lab experiments is its ability to interact with biological systems, making it a promising candidate for the development of new drugs and therapies. However, one limitation is that the synthesis of this compound can be complex and time-consuming, making it difficult to produce large quantities for use in experiments.

Future Directions

There are several potential future directions for the study of 8-(Bromomethyl)dispiro[3.1.36.14]decane. One area of research could focus on optimizing the synthesis method to increase yield and purity of the final product. Additionally, further studies could investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, research could also focus on developing new derivatives of this compound with improved properties and potential applications.

Synthesis Methods

The synthesis of 8-(Bromomethyl)dispiro[3.1.36.14]decane involves several steps, including the reaction of 1,4-dioxaspiro[4.5]decane with bromine to produce 8-bromodioxaspiro[4.5]decane. This compound is then reacted with sodium hydride and 1,3-dibromopropane to yield this compound. This method has been optimized and improved over time to increase yield and purity of the final product.

Scientific Research Applications

8-(Bromomethyl)dispiro[3.1.36.14]decane has been studied extensively for its potential applications in drug development, particularly in the field of cancer research. Studies have shown that this compound has the ability to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has also been investigated for its potential use in the treatment of neurological disorders and as an antimicrobial agent.

properties

IUPAC Name

8-(bromomethyl)dispiro[3.1.36.14]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Br/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCDLDKLQLLKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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